N-{[3-(pyridin-2-ylmethoxy)phenyl]methylidene}hydroxylamine
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Overview
Description
N-{[3-(pyridin-2-ylmethoxy)phenyl]methylidene}hydroxylamine is a chemical compound with the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol . It is primarily used in research and development settings and is not intended for human or veterinary use . This compound is characterized by its unique structure, which includes a pyridine ring and a phenyl ring connected by a methoxy group and a hydroxylamine moiety.
Preparation Methods
The synthesis of N-{[3-(pyridin-2-ylmethoxy)phenyl]methylidene}hydroxylamine typically involves the reaction of 3-(pyridin-2-ylmethoxy)benzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization
Chemical Reactions Analysis
N-{[3-(pyridin-2-ylmethoxy)phenyl]methylidene}hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{[3-(pyridin-2-ylmethoxy)phenyl]methylidene}hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers use this compound to study its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Although not used clinically, it serves as a model compound in drug discovery and development to understand the behavior of similar structures.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[3-(pyridin-2-ylmethoxy)phenyl]methylidene}hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxylamine moiety can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This compound may also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
N-{[3-(pyridin-2-ylmethoxy)phenyl]methylidene}hydroxylamine can be compared to other hydroxylamine derivatives and compounds with similar structural features. Some similar compounds include:
N-{[3-(pyridin-2-ylmethoxy)phenyl]methylidene}amine: Lacks the hydroxyl group, leading to different reactivity and applications.
3-(pyridin-2-ylmethoxy)benzaldehyde: A precursor in the synthesis of the target compound.
Hydroxylamine hydrochloride: A common reagent used in the synthesis of hydroxylamine derivatives.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity .
Properties
IUPAC Name |
(NE)-N-[[3-(pyridin-2-ylmethoxy)phenyl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-15-9-11-4-3-6-13(8-11)17-10-12-5-1-2-7-14-12/h1-9,16H,10H2/b15-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCPJBARUCJOAH-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=CC=CC(=C2)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)COC2=CC=CC(=C2)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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